COX-2 Inhibitory Potency of 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione Compared to Unsubstituted N-Phenylsuccinimide
1-(4-Methoxyphenyl)pyrrolidine-2,5-dione demonstrates COX-2 inhibitory activity with an IC₅₀ range of 1–8 µM. This potency positions it between the unsubstituted N-phenylsuccinimide (COX-2 IC₅₀ = 1.77 µM) [1] and less potent N-aryl succinimide derivatives such as certain cyano-acetate analogs (COX-2 IC₅₀ = 50.93–204.08 µM) [2]. The presence of the 4-methoxy group contributes to enhanced lipophilicity and potentially altered binding interactions compared to the unsubstituted phenyl analog.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1–8 µM |
| Comparator Or Baseline | N-Phenylsuccinimide (unsubstituted): IC₅₀ = 1.77 µM; Cyano-acetate succinimide derivatives: IC₅₀ = 50.93–204.08 µM |
| Quantified Difference | Target compound approximately 2- to 4-fold less potent than unsubstituted analog; 6- to 200-fold more potent than cyano-acetate derivatives |
| Conditions | In vitro COX-2 enzyme inhibition assay (specific assay conditions not fully detailed in available sources) |
Why This Matters
This data enables researchers to select 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione as a moderately potent COX-2 inhibitor with a distinct substitution pattern that may confer different physicochemical and pharmacokinetic properties compared to unsubstituted or more heavily modified analogs.
- [1] Two-Step Synthesis of π-Expanded Maleimides from 3,4-Diphenylfuran-2(5H)-ones. The Journal of Organic Chemistry, 2019. (N-phenylsuccinimide COX-2 IC₅₀ = 1.7661 µM). View Source
- [2] Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives. Journal of Biomolecular Structure and Dynamics, 2022. View Source
